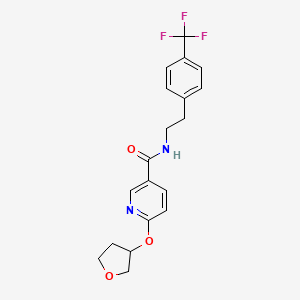

6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethyl)phenethyl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of nicotinamide, which is a form of vitamin B3, and tetrahydrofuran, a commonly used solvent in organic chemistry . The trifluoromethyl group attached to the phenethyl part of the molecule could potentially alter its properties and biological activity.

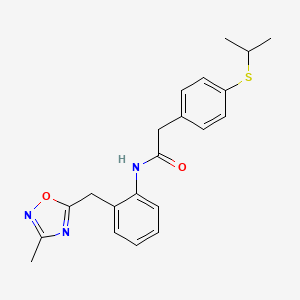

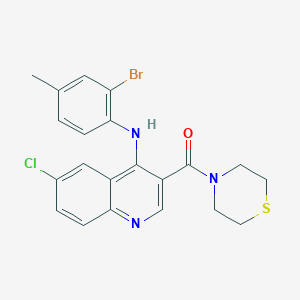

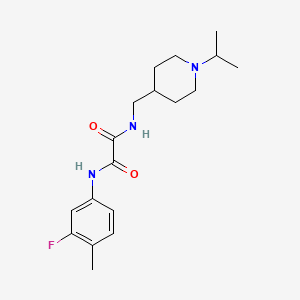

Molecular Structure Analysis

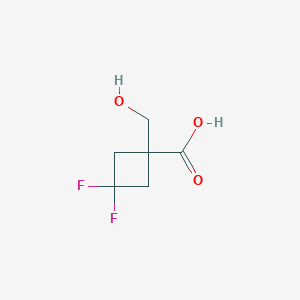

The molecular structure of this compound would include a nicotinamide ring, a tetrahydrofuran ring, and a phenethyl group with a trifluoromethyl substituent. The exact structure would depend on the positions of these groups and any stereochemistry involved .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. It’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .Scientific Research Applications

Antiprotozoal Activity and Drug Development

Research on nicotinamide derivatives has shown significant antiprotozoal activity against pathogens like Trypanosoma and Plasmodium falciparum, highlighting their potential in developing treatments for diseases such as sleeping sickness and malaria. For instance, compounds synthesized from nicotinamide analogues demonstrated curative effects in mouse models for Trypanosoma brucei rhodesiense, offering a promising avenue for therapeutic development (Ismail et al., 2003).

Antimicrobial and Antibacterial Properties

Nicotinamide derivatives have also been explored for their antimicrobial and antibacterial properties. Studies on new 4-Thiazolidinones of nicotinic acid have shown activity against a range of bacteria and fungal species, suggesting these compounds could serve as a basis for developing new antimicrobial agents (Patel & Shaikh, 2010).

Metabolic and Nutritional Research

Nicotinamide plays a critical role in cellular energy metabolism, influencing oxidative stress and various cellular pathways. Its involvement in disorders related to immune system dysfunction, diabetes, and aging-related diseases makes it a focal point for research into nutritional and metabolic health (Maiese et al., 2009).

Corrosion Inhibition

Research has extended into the field of material science, where nicotinamide derivatives have been evaluated for their effectiveness as corrosion inhibitors, demonstrating their potential in protecting metals against corrosion in acidic environments. This application could be particularly relevant in industries where metal preservation is critical (Chakravarthy, Mohana, & Kumar, 2014).

Fundamental Chemical Research and Synthesis

Nicotinamide and its derivatives serve as key components in the synthesis of complex organic molecules, offering insights into reaction mechanisms and the development of new synthetic methodologies. For example, studies on the synthesis and functionalization of tetrahydrofuran derivatives highlight the versatility of nicotinamide-related compounds in organic chemistry and material science (Koo & Hillhouse, 1998).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

6-(oxolan-3-yloxy)-N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N2O3/c20-19(21,22)15-4-1-13(2-5-15)7-9-23-18(25)14-3-6-17(24-11-14)27-16-8-10-26-12-16/h1-6,11,16H,7-10,12H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMZIVQCAXAGTQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=NC=C(C=C2)C(=O)NCCC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethyl)phenethyl)nicotinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one](/img/structure/B2761942.png)

![3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine dihydrochloride](/img/structure/B2761944.png)

![Ethyl 2-(benzo[d]thiazole-2-carboxamido)-5-nitrothiophene-3-carboxylate](/img/structure/B2761949.png)

![1-(2-Methylbenzo[d]thiazol-6-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2761956.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-(methylthio)benzamide](/img/structure/B2761957.png)